molecular formula C11H14N2O2 B068881 2-Amino-5-pyrrolidinobenzoic acid CAS No. 159526-21-3

2-Amino-5-pyrrolidinobenzoic acid

Cat. No.: B068881
CAS No.: 159526-21-3
M. Wt: 206.24 g/mol
InChI Key: PXDJWGTVWILAIK-UHFFFAOYSA-N
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Description

2-Amino-5-pyrrolidinobenzoic acid is a sophisticated bifunctional organic scaffold of significant interest in medicinal chemistry and drug discovery research. This compound integrates a benzoic acid core, a primary amine, and a pyrrolidine moiety, making it a versatile building block for the synthesis of diverse compound libraries. Its primary research value lies in its application as a key intermediate for constructing pharmacologically active molecules, particularly in the development of kinase inhibitors, GPCR-targeted ligands, and allosteric modulators. The electron-donating and conformational-restricting properties of the pyrrolidine group, combined with the hydrogen-bonding capabilities of the amine and carboxylic acid, allow researchers to fine-tune molecular interactions with biological targets. This reagent is instrumental in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and metabolic stability in lead compound series. It is supplied with stringent quality control to ensure high purity and batch-to-batch consistency, enabling reliable and reproducible experimental outcomes for advanced chemical biology and pharmaceutical development projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-4-3-8(7-9(10)11(14)15)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDJWGTVWILAIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to the 2-Amino-5-pyrrolidinobenzoic Acid Core

The assembly of the target molecule can be logically dissected into the formation of the substituted benzoic acid framework and the installation of the pyrrolidine (B122466) moiety.

The foundational component of the target scaffold is a 2-aminobenzoic acid (anthranilic acid) derivative substituted at the 5-position. Classical synthetic routes typically begin with either a correspondingly substituted nitrobenzene (B124822) or anthranilic acid itself.

A common and high-yielding approach involves the reduction of a nitro group at the C2 position. For instance, 2-amino-5-methoxybenzoic acid is efficiently prepared by the hydrogenation of 5-methoxy-2-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst. Similarly, 2-amino-5-chlorobenzoic acid can be synthesized from 5-chloro-2-nitrobenzoic acid via reduction with freshly activated Raney nickel in ethanol, affording the product in high yield. chemicalbook.com

Alternatively, direct functionalization of anthranilic acid can be employed. The synthesis of 2-amino-5-chlorobenzoic acid has been achieved by treating anthranilic acid with sulfuryl chloride in ether. prepchem.com Likewise, bromination of o-aminobenzoic acid with bromine in glacial acetic acid provides 2-amino-5-bromobenzoic acid. chemicalbook.com A multi-step sequence starting from m-toluic acid, involving nitration, reduction of the nitro group, and subsequent chlorination, has also been reported for preparing a related chlorinated derivative. google.com Another strategy involves building the ring system, as demonstrated by the synthesis of 2-amino-5-fluorobenzoic acid from 4-fluoroaniline (B128567) through a sequence involving condensation, cyclization, and oxidative cleavage. google.com

The following table summarizes several classical synthetic preparations for key 2-amino-5-substituted benzoic acid intermediates.

ProductStarting MaterialKey ReagentsYield
2-Amino-5-chlorobenzoic acid5-Chloro-2-nitrobenzoic acidH₂, Raney Ni96% chemicalbook.com
2-Amino-5-chlorobenzoic acidAnthranilic acidSO₂Cl₂, then HCl(aq)50% prepchem.com
2-Amino-5-bromobenzoic acido-Aminobenzoic acidBr₂, Acetic Acid- chemicalbook.com
2-Amino-5-methoxybenzoic acid5-Methoxy-2-nitrobenzoic acidH₂, 10% Pd/C98%

While numerous methods exist for the de novo synthesis of the pyrrolidine ring, for this specific scaffold, the most convergent and widely applied strategy involves the attachment of a pre-existing pyrrolidine ring to the benzoic acid framework. This is typically accomplished via a carbon-nitrogen (C-N) bond-forming cross-coupling reaction.

The Buchwald-Hartwig amination stands out as the premier method for this transformation. wikipedia.org This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl halide (or triflate) with an amine. wikipedia.org In the context of synthesizing this compound, the key step would involve the coupling of a 2-amino-5-halobenzoic acid (e.g., the bromo or chloro derivative prepared as described in 2.1.1) with pyrrolidine. The reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, amine coordination, deprotonation, and finally, reductive elimination to furnish the desired N-aryl pyrrolidine and regenerate the Pd(0) catalyst. youtube.com

Successful Buchwald-Hartwig aminations often rely on sterically hindered and electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle. Ligands such as X-Phos, in combination with a palladium source like Pd(OAc)₂, and a base such as KOt-Bu, have proven effective for coupling amines to challenging aryl halide substrates, including those on complex scaffolds. beilstein-journals.org The synthesis of 2-amino-13α-estrone via amination of 2-bromo-13α-estrone serves as a pertinent example of this powerful C-N bond-forming strategy. beilstein-journals.org

Strategies for Derivatization of the this compound Scaffold

Once the core structure is assembled, its further functionalization allows for the creation of a diverse library of analogues. Derivatization strategies must account for the directing effects of the three existing substituents on the aromatic ring.

The regiochemical outcome of further substitution on the this compound ring is governed by the electronic properties of the amino, pyrrolidinyl, and carboxylic acid groups. The amino and pyrrolidinyl groups are both strong activating, ortho-, para-directors, while the carboxylic acid group is a deactivating, meta-director.

This leads to a complex substitution pattern:

Positions C4 and C6: These positions are ortho to the activating pyrrolidinyl group and are highly susceptible to electrophilic attack.

Position C3: This position is ortho to the activating amino group and meta to the pyrrolidinyl group, making it another potential site for functionalization.

Advanced methods like directed metalation can offer superior regiocontrol. This strategy involves using a directing group to deliver a metalating agent (like an organolithium reagent) to a specific position, which is then quenched with an electrophile. While not specifically documented for this molecule, the "directed metalation-group dance" strategy in azaindole synthesis showcases the power of this approach for precise, iterative functionalization of complex heterocyclic systems. nih.gov

Modern cross-coupling reactions are indispensable tools for introducing a wide array of substituents onto the benzoic acid ring, typically by leveraging a halogenated precursor. After regioselective halogenation of the core scaffold at positions C3, C4, or C6, these "handles" can be used in various palladium-catalyzed reactions. A strategy utilizing palladium-catalyzed cross-coupling on bromo precursors has been successfully employed to generate libraries of complex molecules. nih.gov

The following table outlines some key advanced coupling reactions and the types of substituents they can introduce:

Reaction NameCoupling PartnersBond FormedTypical Substituents Introduced
Suzuki Coupling Aryl Halide + Organoboron ReagentC-CAryl, Heteroaryl, Alkyl, Alkenyl
Heck Coupling Aryl Halide + AlkeneC-CAlkenyl
Sonogashira Coupling Aryl Halide + Terminal AlkyneC-CAlkynyl
Buchwald-Hartwig Amination Aryl Halide + AmineC-NPrimary/Secondary Amines, Anilines
Stille Coupling Aryl Halide + Organotin ReagentC-CAryl, Alkenyl, Alkynyl

These reactions offer vast potential for creating structural diversity, enabling the synthesis of analogues with tailored properties. youtube.comacs.org

The creation of a library of this compound analogues requires a robust and flexible multi-step synthetic plan. A typical workflow would involve the initial synthesis of the core scaffold, followed by regioselective installation of a coupling handle (e.g., a bromine or iodine atom), and subsequent diversification through an array of cross-coupling reactions.

A crucial consideration in any multi-step synthesis is the use of protecting groups. The amino and carboxylic acid moieties on the scaffold are reactive under many conditions. The amino group might be protected as a carbamate (B1207046) (e.g., Boc) or an amide, while the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester). These protecting groups prevent unwanted side reactions during functionalization and can be removed in the final steps of the synthesis.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen bonds. nih.gov This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable base. nih.gov For the synthesis of this compound, a plausible route involves the reaction of a 5-halo-2-aminobenzoic acid (e.g., 5-bromoanthranilic acid) with pyrrolidine. The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, base, and solvent. Modern Buchwald-Hartwig protocols often employ bulky, electron-rich phosphine ligands that facilitate the catalytic cycle and allow for the use of a wide range of substrates under milder conditions. nih.gov

Alternatively, nucleophilic aromatic substitution offers a metal-free approach. This pathway requires an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups ortho or para to the leaving group. nih.gov In the context of synthesizing this compound, a potential SNAr strategy would involve reacting a 2-amino-5-halobenzoic acid, where the halogen is highly activating (e.g., fluorine), with pyrrolidine, often in a polar aprotic solvent at elevated temperatures.

The following table provides a hypothetical comparative analysis based on typical conditions and outcomes for these reactions on analogous substrates, as direct comparative studies on the synthesis of this compound are not extensively documented in the literature.

Table 1: Comparative Analysis of Synthetic Routes to this compound

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 2-Amino-5-bromobenzoic acid2-Amino-5-fluorobenzoic acid
Reagents Pyrrolidine, Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP), Base (e.g., NaOtBu)Pyrrolidine, Base (e.g., K2CO3)
Typical Solvent Toluene (B28343), DioxaneDMSO, DMF
Typical Temperature 80-110 °C100-150 °C
Selectivity Generally high for C-N couplingPotential for side reactions at high temperatures
Functional Group Tolerance Broad, but can be sensitive to certain functional groupsMore limited, requires strong activating groups
Yields (Hypothetical) Good to Excellent (70-95%)Moderate to Good (50-80%)

Evaluation of Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing necessitates the evaluation of synthetic routes through the lens of green chemistry. Key metrics such as Atom Economy (AE), Process Mass Intensity (PMI), and the E-Factor provide quantitative measures of the environmental footprint of a chemical process. greenchemistry-toolkit.orgnih.govtudelft.nl

The Process Mass Intensity (PMI) offers a more holistic view by considering the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of product. greenchemistry-toolkit.orgnih.gov A lower PMI indicates a more efficient and less wasteful process. The solvents used in both Buchwald-Hartwig (often toluene or dioxane) and SNAr (DMSO, DMF) reactions significantly contribute to the PMI. Efforts to develop these reactions in greener solvents, such as water or biorenewable solvents, are ongoing and can dramatically improve the PMI. tudelft.nl

The E-Factor , defined as the mass of waste per mass of product, is another critical metric. nih.govtudelft.nl It is directly related to PMI (E-Factor = PMI - 1). The waste generated in these syntheses includes byproducts, unreacted starting materials, and solvent waste. The palladium catalyst in the Buchwald-Hartwig reaction, although used in small amounts, contributes to a waste stream that requires careful management due to the toxicity and cost of the metal.

Table 2: Green Chemistry Metrics Evaluation (Illustrative)

MetricBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Green Chemistry Goal
Atom Economy Moderate to HighHighMaximize
Process Mass Intensity (PMI) High (due to solvent and reagents)High (due to solvent)Minimize
E-Factor Moderate to HighModerate to HighMinimize (approaching 0)
Catalyst Palladium (toxic, precious metal)NoneUse of benign and recyclable catalysts
Solvent Often hazardous (Toluene, Dioxane)Often hazardous (DMSO, DMF)Use of green solvents (water, ethanol)

Development of One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govnih.gov Developing a one-pot procedure for the synthesis of this compound or its subsequent transformation into more complex molecules is a key goal from a green chemistry perspective.

A potential one-pot process could involve the initial Buchwald-Hartwig amination of a 5-haloanthranilic acid ester with pyrrolidine, followed by in-situ hydrolysis of the ester to yield the final carboxylic acid. This would eliminate a separate workup and purification step for the intermediate ester.

Furthermore, the 2-amino and carboxylic acid functionalities of the target molecule are ripe for subsequent transformations, such as cyclization reactions to form heterocyclic systems. A one-pot procedure could be envisioned where the initial C-N bond formation is immediately followed by a cyclization reaction with a suitable reagent. For instance, a one-pot Buchwald-Hartwig amination followed by an intramolecular condensation could lead to the formation of complex, fused-ring systems in a single synthetic operation. While specific examples for this compound are not prevalent, the concept has been demonstrated for related substrates, showcasing the feasibility of such an approach. nih.gov

The development of such one-pot procedures requires careful optimization of reaction conditions to ensure compatibility between the different reaction steps and reagents. The choice of solvent, base, and temperature becomes even more critical to achieve high yields and selectivities for the final, more complex product.

Structure Activity Relationship Sar and Structural Biology

Rational Design and Molecular Modifications of 2-Amino-5-pyrrolidinobenzoic Acid Derivatives

The rational design of this compound derivatives often begins with a known biologically active molecule, which is then systematically modified to enhance its properties. A prominent example is the development of inhibitors for the inflammatory kinases TANK-binding kinase 1 (TBK1) and IKKε, starting from the known inhibitor amlexanox (B1666007). nih.govnih.gov By utilizing docking calculations and the X-ray structure of TBK1 bound to amlexanox, researchers have synthesized a series of analogues to develop a comprehensive SAR around the core scaffold. nih.gov

A key strategy in the molecular modification of these derivatives involves the late-stage introduction of substituents, often facilitated by palladium-catalyzed cross-coupling reactions on bromo precursors. nih.gov This approach allows for the efficient creation of a diverse library of compounds with varied functionalities. For instance, modifications to the A- and C-rings of the amlexanox scaffold have led to analogues with IC₅₀ values as low as 210 nM and have demonstrated that specific substituents can enhance selectivity for either TBK1 or IKKε. nih.gov

Furthermore, the introduction of amino acid groups has been explored to create structural surrogates with additional binding sites. nih.gov This strategy aims to enhance antibacterial activity by enabling new interactions with target enzymes like gyrase and topoisomerase IV. nih.govresearchgate.net The versatility of the amino and carboxylic acid functional groups on amino acids makes them ideal for coupling with a core scaffold to generate novel derivatives with improved biological profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel derivatives and for understanding the key molecular features that drive biological responses.

For instance, QSAR analyses have been conducted on pyrrolidine (B122466) derivatives to investigate their binding features as α-mannosidase inhibitors. nih.gov These studies have revealed that the presence of polar properties on the van der Waals surface and the inclusion of aromatic rings, which also contribute to hydrophobicity, are important for inhibitory activity. nih.gov Such models, which often exhibit strong correlation coefficients (R²) and predictive power (Q²), provide a quantitative framework for designing more potent inhibitors. nih.gov

In another study, a QSAR model was developed for a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity. nih.govresearchgate.net This model, which explained up to 91% of the variance in activity, was rigorously validated and showed that the antiarrhythmic effects are primarily dependent on specific molecular descriptors. nih.gov The predictive power of such models is demonstrated by their ability to accurately forecast the activity of compounds within a defined chemical space. nih.gov

Conformational Analysis and Stereochemical Impact on Biological Activity

The three-dimensional conformation and stereochemistry of this compound derivatives are critical determinants of their biological function. The spatial arrangement of atoms can significantly influence how a molecule interacts with its biological target.

Stereochemistry plays a pivotal role in the biological activity of many chiral natural products and their derivatives. mdpi.com It has been shown to affect protein transport systems, leading to stereospecific uptake of drugs. mdpi.com For example, in a study of nature-inspired 3-Br-acivicin isomers, only those with a specific stereochemistry, the (5S, αS) isomers, displayed significant antiplasmodial activity. mdpi.com This suggests that their uptake may be mediated by a stereoselective transport system. mdpi.com While stereochemistry did not uniformly affect target binding across all derivatives, it consistently led to significant differences in antimalarial activity, underscoring the importance of stereoselective uptake. mdpi.com

Furthermore, the substitution of natural L-amino acids with their D-stereoisomers is a known strategy to enhance the enzymatic stability and activity of antimicrobial peptides. frontiersin.org This modification can lead to derivatives with higher proteolytic stability and lower toxicity, making them promising candidates for further development. frontiersin.org

Conformational analysis, often performed using computational methods like molecular dynamics simulations, can elucidate the accessible conformations of a molecule and how these are influenced by structural modifications, such as the introduction of dehydro amino acids. researchgate.net These modifications can alter the flexibility of the peptide backbone and influence the formation of secondary structures like β-turns and helices, thereby impacting biological activity. researchgate.net

Investigating Substituent Effects on Target Interaction and Selectivity

The nature and position of substituents on the this compound scaffold are paramount in determining the potency and selectivity of its derivatives.

The geometry of side chains can be strategically modified to improve inhibitory potency and selectivity. For example, preorganizing the side chain conformation of iminosugar inhibitors has been shown to favorably impact glycosidase inhibition. nih.gov By installing a methyl group, the side chain can be restricted to a specific conformation, leading to a significant increase in inhibitory activity compared to more flexible analogues. nih.gov

In the context of nitric oxide synthase (NOS) inhibitors, the introduction of a truncated side chain on 2-aminopyridine (B139424) derivatives was designed to explore alternative binding poses and improve selectivity. nih.gov This modification, combined with conformational constraints in the molecular backbone, led to increased binding affinity for neuronal NOS (nNOS) and enhanced selectivity over inducible (iNOS) and endothelial NOS (eNOS). nih.gov

For kinase inhibitors based on a chromeno[2,3-b]pyridine core, which can be considered a more complex derivative of the this compound theme, modifications to the A- and C-rings are crucial for tuning activity and selectivity. nih.gov In the development of inhibitors for TBK1 and IKKε, a series of analogues with substituents on these rings were synthesized. nih.gov

The data revealed that A-ring substituents can confer selectivity towards either TBK1 or IKKε. nih.gov For example, an analogue with a cyclohexyl modification at the R₇ position of the A-ring demonstrated robust cellular activity and in vivo efficacy comparable to the parent compound, amlexanox. nih.govnih.gov In contrast, A-ring modifications in pyrrolo[2,1-c] nih.govnih.govbenzodiazepine (PBD) antitumor agents did not significantly improve DNA-binding affinity or cytotoxicity compared to the parent compound, suggesting that for this class of molecules, the C-ring structure is the primary determinant of potency. nih.gov

Table 1: Kinase Inhibition Data for A-Ring and C-Ring Modified Derivatives

Compound A-Ring Substituent (R₇) C-Ring Modification TBK1 IC₅₀ (nM) IKKε IC₅₀ (nM)
Amlexanox Isopropyl Unmodified Modest Modest
Analogue 1 Cyclohexyl Unmodified N/A N/A
Analogue 2 Phenyl Unmodified >10,000 3,300
Analogue 3 4-Fluorophenyl Unmodified 4,200 1,400

The replacement of a phenyl ring with a heteroaryl ring system can significantly impact receptor binding affinity and selectivity. In a study of adenosine (B11128) receptor antagonists based on a triazolopyridine scaffold, a compound with a phenyl ring at the 2-position showed high affinity and selectivity for the hA₁ adenosine receptor. nih.gov

Interestingly, substituting this phenyl ring with a smaller, π-excessive thiophene (B33073) ring resulted in a further improvement in affinity for the hA₁ receptor while maintaining selectivity against other adenosine receptor subtypes. nih.gov This finding suggests that π-excessive systems at this position are favorable for potent and selective hA₁ receptor antagonism. nih.gov Conversely, the introduction of various electron-donating or withdrawing groups on the phenyl ring generally led to a drastic reduction in affinity and selectivity. nih.gov

Table 2: Adenosine Receptor Binding Affinities of Heteroaryl Derivatives

Compound 2-Position Substituent Kᵢ hA₁ (µM) Kᵢ hA₂ₐ (µM) Kᵢ hA₃ (µM)
4a Phenyl 0.076 25.6 > 100
4b 4-Hydroxyphenyl N/A N/A N/A

| 4t | Thiophene | 0.051 | 9.01 | > 13.9 |

Mechanistic Insights and Preclinical Biological Applications

Molecular Mechanisms of Action of 2-Amino-5-pyrrolidinobenzoic Acid Derivatives

The therapeutic potential of this compound derivatives is rooted in their specific interactions with enzymes and receptors at a molecular level. These interactions dictate their inhibitory potency and their ability to modulate cellular signaling pathways.

Enzyme-Ligand Interaction Dynamics and Inhibitory Potency

The inhibitory capacity of this compound derivatives is significantly influenced by their structural features, which determine how they bind to the active sites of enzymes. For instance, in the context of influenza neuraminidase, a critical enzyme for viral replication, the pyrrolidinobenzoic acid scaffold has been a key area of investigation. nih.gov

One study reported on a derivative, 1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one, which demonstrated potent inhibition of avian influenza A neuraminidase (N9). nih.gov This particular compound is notable because, unlike many other potent neuraminidase inhibitors, it lacks a basic aliphatic amine or guanidine (B92328) group. nih.gov The size and geometry of side chains attached to the core structure are crucial for determining the selectivity of inhibition against different neuraminidase subtypes, such as N1 and N2, which are important variants in human influenza. nih.gov Modifications to the pyrrolidinone ring, such as the introduction of aminomethyl, hydroxyethyl, or aminoethyl groups, have been shown to impact inhibitory effectiveness. nih.gov Only a conservative change, like the aminomethyl substitution, maintained effective inhibition of influenza A neuraminidase and even increased activity against the N1 subtype. nih.gov

Receptor Agonism/Antagonism at the Molecular Level

The interaction of this compound analogues extends to receptor modulation, where they can act as either agonists or antagonists. This activity is critical in various physiological processes and disease states.

Derivatives of 2-aminopyridine (B139424), which share structural similarities with the core scaffold, have been investigated as potential σ2 receptor antagonists. nih.gov The σ2 receptor is a target of growing interest for cancer therapy. nih.gov By replacing a lipophilic tetralin nucleus with a 2-aminopyridine moiety, researchers developed compounds with high affinity for σ receptors but without the antiproliferative effects seen with agonists. nih.gov These novel compounds, while not highly selective between σ1 and σ2 subtypes, demonstrated σ2 antagonist and σ1 agonist activity, offering valuable tools for receptor research. nih.gov

In the realm of excitatory amino acid (EAA) receptors, analogues of 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) have been synthesized and studied for their agonist activity. bohrium.com These studies help to understand the structure-activity relationships at the AMPA receptor recognition site. bohrium.com The heterocyclic analogue of (S)-glutamic acid, (S)-AMPA, is a potent and selective agonist at AMPA receptors. bohrium.com

In Vitro Biological Evaluation and Target Validation

The therapeutic promise of this compound derivatives is substantiated through rigorous in vitro biological evaluations. These studies characterize their activity against specific biological targets and validate their potential for further development.

Characterization of Anti-Influenza Neuraminidase Activity

The influenza virus neuraminidase is a key target for antiviral drugs as it facilitates the release of new virus particles from infected cells. nih.govmdpi.com Derivatives of pyrrolidinobenzoic acid have been synthesized and assessed for their ability to inhibit this crucial enzyme. nih.gov

A series of these inhibitors with lipophilic side chains at the C3 position of the pyrrolidine (B122466) ring have shown that the size and geometry of these side chains are important for selectivity against different influenza A subtypes. nih.gov For example, the compound 1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-one was found to be a potent inhibitor of avian influenza A neuraminidase (N9) and also effective against the human N2 subtype, though significantly less active against the N1 subtype. nih.gov Subsequent modifications to the pyrrolidinone ring revealed that an aminomethyl analogue exhibited a noteworthy increase in activity against N1 neuraminidase and improved activity against influenza B neuraminidase by ten-fold compared to the parent compound. nih.gov

Inhibitory Activity of Pyrrolidinobenzoic Acid Derivatives Against Influenza Neuraminidase
CompoundTargetActivityReference
1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-oneAvian Influenza A (N9)Potent inhibitor nih.gov
1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-oneHuman Influenza A (N2)Effective inhibitor nih.gov
1-[4-carboxy-2-(3-pentylamino)phenyl]-5,5-bis(hydroxymethyl)pyrrolidin-2-oneHuman Influenza A (N1)160-fold less active than against N2 nih.gov
Aminomethyl analogueHuman Influenza A (N1)Noteworthy increase in activity nih.gov
Aminomethyl analogueInfluenza B10-fold improved activity nih.gov

Modulation of Inflammatory Kinase Activity (e.g., TANK-binding kinase 1 (TBK1), Inhibitor of nuclear factor kappa-B kinase epsilon (IKKε))

The inflammatory kinases TBK1 and IKKε are implicated in obesity-related inflammation and metabolic dysfunction. nih.govnih.gov Derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, which can be considered related structures to this compound, have been designed as inhibitors of these kinases. nih.gov

Starting from the known, modestly potent inhibitor amlexanox (B1666007), researchers synthesized a series of analogues to develop a structure-activity relationship (SAR). nih.govnih.gov By making modifications to the A- and C-rings of the core scaffold, they were able to generate analogues with IC50 values as low as 210 nM. nih.gov Certain substituents on the A-ring were found to enhance selectivity towards either TBK1 or IKKε. nih.gov Selected analogues demonstrated enhanced phosphorylation of downstream targets in cell-based assays and were more effective than amlexanox at inducing the secretion of interleukin-6 (IL-6) from adipocytes, a marker of desired therapeutic activity. nih.gov

Inhibitory Activity of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid Derivatives Against Inflammatory Kinases
Compound ClassTarget KinasesKey FindingsReference
2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivativesTBK1, IKKεAnalogues with IC50 values as low as 210 nM. nih.gov
A-ring substituted analoguesTBK1, IKKεEnhanced selectivity for either TBK1 or IKKε. nih.gov
Selected analoguesCell-based assaysEnhanced phosphorylation of p38 or TBK1 and elicited IL-6 secretion better than amlexanox. nih.gov

Inhibition of Monoamine Oxidase (MAO) and Cholinesterase (ChE) Enzymes

Monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE) are important therapeutic targets for neurological disorders such as Parkinson's disease and Alzheimer's disease. mdpi.comnih.gov

Derivatives of pyridazinobenzylpiperidine have been synthesized and evaluated as MAO inhibitors. mdpi.com Many of these compounds showed a preference for inhibiting MAO-B over MAO-A. researchgate.net One compound, S5, was identified as the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a high selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net Kinetic studies revealed that these compounds act as competitive and reversible inhibitors. mdpi.com

In the context of cholinesterase inhibition, derivatives of p-aminobenzoic acid have been evaluated as potential treatments for Alzheimer's disease, which is characterized by a deficit in the cholinergic system. nih.gov These simple, low-cost compounds have shown promise as acetylcholinesterase inhibitors in in vitro studies. nih.gov Furthermore, studies on chiral fluorinated pyrrolidine derivatives have led to the discovery of a potent and selective MAO-B inhibitor, compound D5, with an IC50 of 0.019 μM, which is significantly more potent than the established drug safinamide. nih.gov

Inhibitory Activity of Related Derivatives Against MAO and ChE
Compound Class/DerivativeEnzyme TargetInhibitory Concentration (IC50)/Inhibition Constant (Ki)Reference
Pyridazinobenzylpiperidine derivative (S5)MAO-BIC50 = 0.203 μM mdpi.comresearchgate.net
Pyridazinobenzylpiperidine derivative (S5)MAO-AIC50 = 3.857 μM mdpi.com
Pyridazinobenzylpiperidine derivative (S16)MAO-BIC50 = 0.979 μM mdpi.com
Pyridazinobenzylpiperidine derivative (S15)MAO-AIC50 = 3.691 μM mdpi.com
Chiral fluorinated pyrrolidine derivative (D5)MAO-BIC50 = 0.019 μM nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Studies

The N-Methyl-D-Aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. nih.gov However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders. wikipedia.org Consequently, NMDA receptor antagonists are of significant interest for therapeutic intervention. drugbank.com

Specific research has identified a derivative of aminobenzoic acid, Neu2000, chemically known as 2-hydroxy-5-(2,3,5,6-tetrafluoro-4-trifluoromethyl-benzylamino)-benzoic acid, as a novel NMDA receptor antagonist. nih.gov This compound has been shown to attenuate NMDA-induced neuronal toxicity. Mechanistic studies using whole-cell patch-clamp techniques have revealed that Neu2000 reversibly suppresses NMDA responses in an uncompetitive manner with rapid binding kinetics. nih.gov Its inhibitory action is dependent on the agonist concentration and use, but not on membrane potential, and it works by accelerating NMDA desensitization and stabilizing the closed state of the receptor. nih.gov Notably, the antagonistic effect of Neu2000 was diminished in the presence of an NR2B-specific antagonist, ifenprodil, suggesting that Neu2000 may act as an NR2B-specific antagonist. nih.gov

While this provides strong evidence for the potential of the aminobenzoic acid scaffold in developing NMDA receptor antagonists, direct studies on this compound itself are not yet available in the public domain. The findings on Neu2000, however, provide a solid rationale for investigating the NMDA receptor antagonist potential of this compound and its other derivatives.

Assessment of Antimicrobial Efficacy (e.g., Antifungal, Antibacterial)

The rising threat of antimicrobial resistance has spurred the search for new chemical scaffolds with potent antimicrobial properties. Pyrrolidine derivatives and aminobenzoic acid derivatives have independently shown promise in this area. frontiersin.orgmdpi.com

Studies on pyrrolidine-2,5-dione derivatives have demonstrated moderate to low antimicrobial activities against a range of bacterial and fungal species. nih.gov For instance, certain N-arylsuccinimide derivatives fused to a dibenzobarrelene backbone have been tested against bacteria and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 256 μg/mL. nih.gov Another related compound, 2-pyrrolidone-5-carboxylic acid (PCA), produced by lactic acid bacteria, has been shown to inhibit the growth of spoilage bacteria such as Enterobacter cloacae, Pseudomonas fluorescens, and P. putida. researchgate.netnih.govresearchgate.net

Furthermore, novel 5-oxopyrrolidine derivatives have been synthesized and evaluated for their antimicrobial activity. One such derivative, bearing a 5-nitrothiophene substituent, displayed promising and selective activity against multidrug-resistant Staphylococcus aureus strains. nih.gov

While these studies highlight the antimicrobial potential of the pyrrolidine and aminobenzoic acid moieties, specific data on the antifungal and antibacterial efficacy of this compound is not extensively documented in the reviewed literature. The existing data for related compounds, however, strongly suggest that this would be a fruitful area of investigation.

Compound/DerivativeMicroorganismActivity (MIC in μg/mL)Reference
N-arylsuccinimid (5)Bacteria & Yeasts32-128 nih.gov
Diazo derivative (8)Bacteria & Yeasts16-256 nih.gov
2-pyrrolidone-5-carboxylic acid (PCA)Enterobacter cloacae 1575Inhibited at 0.5% concentration researchgate.net
2-pyrrolidone-5-carboxylic acid (PCA)Pseudomonas fluorescens KJLGInhibited at 1.0% concentration researchgate.net
2-pyrrolidone-5-carboxylic acid (PCA)P. putida 1560-2Inhibited at 1.0% concentration researchgate.net
5-Oxopyrrolidine derivative (21)Multidrug-resistant S. aureusPromisingly active nih.gov

In Silico Approaches for Mechanistic Understanding and Compound Design

Computational methods have become indispensable tools in modern drug discovery, offering insights into molecular interactions and guiding the design of new compounds with desired properties.

Molecular Docking and Dynamics Simulations for Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds.

In the context of antimicrobial research, docking studies have been employed to investigate the binding of derivatives of 5-acetamido-2-hydroxy benzoic acid to COX-2 receptors, revealing good binding affinities. nih.gov Similarly, in silico evaluations of 2-pyrrolidinone (B116388) 5 (cyclohexylmethyl) have been conducted to assess its interaction with human fatty acid synthase, a potential target for cancer and metabolic disorders. researchgate.net These studies utilize protein data bank (PDB) structures and sophisticated software to predict binding energies and interaction modes. nih.govresearchgate.net While no specific molecular docking studies for this compound were found, the application of these methods to related structures underscores their utility in elucidating potential mechanisms of action and guiding the design of more potent analogs. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic and Energetic Properties

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a means to investigate the electronic structure and energetic properties of molecules. These calculations can yield valuable information about molecular geometry, charge distribution, and reactivity, which are crucial for understanding biological activity.

While specific DFT studies on this compound are not available, research on related aminobenzoic acid derivatives has been conducted. These studies help in understanding the structural and electronic properties that may influence their biological function. In silico methods are also being developed to construct and validate parameters for amino acids that have been modified, for instance by carbonylation, allowing for the assessment of structural effects through molecular dynamics simulations. nih.gov

Computational Studies of Amino Acid and Peptide Self-Assembly (general context)

The self-assembly of amino acids and peptides into ordered nanostructures is a phenomenon of great interest in materials science and biomedicine. Computational studies, particularly molecular dynamics (MD) simulations, have been instrumental in providing insights into the mechanisms driving these processes. These simulations can model the spontaneous organization of molecules and predict the resulting structures, which is often difficult to characterize experimentally. The development of computational protocols for the de novo design of self-assembling peptides allows for the creation of novel biomaterials with predefined structures and functions. nih.gov

Applications in Chemical Synthesis As Advanced Intermediates

Role of 2-Amino-5-pyrrolidinobenzoic Acid and its Analogues in the Synthesis of Complex Heterocyclic Systems

The anthranilic acid motif within this compound is a well-established precursor for the synthesis of numerous heterocyclic systems, particularly quinazolines and quinazolinones. semanticscholar.orgnih.govnih.govmdpi.com These heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. nih.govmdpi.com The presence of the pyrrolidine (B122466) group at the 5-position of the anthranilic acid ring offers a point of diversification, allowing for the generation of novel analogues with potentially unique properties.

Several synthetic strategies for quinazoline (B50416) and quinazolinone synthesis can be applied to this compound. These methods often involve the condensation of an anthranilic acid derivative with a suitable reaction partner. For instance, the Niementowski quinazoline synthesis involves the reaction of anthranilic acid with amides at elevated temperatures to yield 3,4-dihydro-4-oxoquinazolines. mdpi.com Another common approach is the reaction of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid, which can then be cyclized to a benzoxazinone (B8607429) intermediate. This intermediate can subsequently react with an amine to furnish the desired quinazolinone derivative. researchgate.net

The Grimmel, Guinther, and Morgan's synthesis provides a route to 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines by heating an o-aminobenzoic acid with an amine in the presence of phosphorous trichloride. nih.gov Furthermore, isatoic anhydride, which can be derived from anthranilic acid, serves as a versatile starting material for quinazolinone synthesis. semanticscholar.org These established synthetic routes highlight the potential of this compound to serve as a key building block for a library of novel quinazoline and quinazolinone derivatives, where the pyrrolidine substituent can be exploited to modulate the physicochemical and pharmacological properties of the final compounds.

A general synthetic scheme for the preparation of quinazolinone derivatives from anthranilic acid analogues is presented below:

Starting MaterialReagent(s)ProductReference(s)
Anthranilic AcidFormamide3,4-dihydro-4-oxoquinazoline mdpi.com
Anthranilic AcidAcyl Chloride, then Amine4(3H)-Quinazolinone derivative researchgate.net
o-Amino Benzoic AcidAmine, PCl32,3-disubstituted 3,4-dihydro-4-oxoquinazoline nih.gov
Isatoic AnhydrideAmine, Ethyl OrthoformateDihydro-4-oxaquinazoline semanticscholar.org

Integration into Unnatural Amino Acid and Peptide Chemistry

The incorporation of non-coded amino acids (NCAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, such as increased stability against enzymatic degradation. nih.gov The structure of this compound, containing both an amino group and a carboxylic acid, makes it a candidate for use as an NCAA in peptide synthesis. The pyrrolidine ring can introduce conformational constraints and additional interaction sites within a peptide sequence, potentially leading to enhanced biological activity and selectivity. nih.gov

The general process of peptide synthesis involves the coupling of amino acids through the formation of amide (peptide) bonds. peptide.com To achieve a specific peptide sequence, the reactive functional groups of the amino acids that are not involved in the peptide bond formation must be protected. peptide.com For solid-phase peptide synthesis (SPPS), the C-terminal amino acid is first attached to a solid support, and the peptide chain is then elongated in a stepwise manner by the addition of N-terminally protected amino acids. rsc.org

While direct examples of the incorporation of this compound into peptides are not prevalent in the literature, its structural features suggest its potential as a valuable building block in peptidomimetics. The aromatic ring and the pyrrolidine moiety can mimic the side chains of natural amino acids like phenylalanine or proline, while also offering unique steric and electronic properties. The synthesis of peptides containing this NCAA would likely follow standard peptide coupling protocols, with appropriate protection of the amino and carboxylic acid groups.

Precursors for Specialized Chemical Reagents and Materials

The chemical functionalities present in this compound make it a potential precursor for the synthesis of specialized chemical reagents and functional materials. The aromatic amine can be diazotized and coupled with various aromatic compounds to produce azo dyes. The color and properties of these dyes could be tuned by the presence of the pyrrolidine and carboxylic acid groups.

Future Perspectives and Advanced Research Frontiers

Development of Next-Generation 2-Amino-5-pyrrolidinobenzoic Acid Analogues with Enhanced Selectivity

The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at refining pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. For this compound, future research will undoubtedly focus on creating next-generation derivatives with enhanced selectivity for their intended biological targets, thereby minimizing off-target effects.

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying the core scaffold, researchers can elucidate the structural requirements for potent and selective activity. For instance, in the development of inhibitors for the inflammatory kinases TBK1 and IKKε based on the related 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid scaffold (amlexanox), a late-stage palladium-catalyzed cross-coupling strategy was employed to introduce diverse substituents on the aromatic A-ring. nih.gov This approach led to the discovery of analogues with IC50 values as low as 210 nM and revealed substituents that conferred selectivity for either TBK1 or IKKε. nih.gov A similar strategy could be applied to the this compound backbone, exploring modifications on both the pyrrolidine (B122466) ring and the benzene (B151609) ring to achieve enhanced selectivity.

Another key strategy is structure-based design, which leverages detailed three-dimensional information of the target-ligand complex. The design of 2,5-substituted benzoic acid inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1 was guided by co-crystal structures, which revealed a crucial hydrogen bond between the carboxyl group and an arginine residue (Arg263) in the target protein. nih.gov This insight allowed for the rational design of dual inhibitors with nanomolar binding affinity. nih.gov Future efforts with this compound analogues would similarly benefit from high-resolution structural data of their complexes with biological targets.

The quest for selectivity is exemplified by the development of sulfamoyl benzoic acid analogues as the first specific agonists for the LPA2 receptor, with some derivatives showing subnanomolar activity. nih.gov This work combined experimental SAR with computational docking analysis to rationalize the observed specificity. nih.gov Similarly, peptide-like derivatives incorporating pharmacophores like SO2Me or N3 have been synthesized as highly selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov One such analogue demonstrated a COX-2 selectivity index of over 350, highlighting the potential of appending specific chemical motifs to a core structure to achieve remarkable selectivity. nih.gov

Table 1: Examples of Substituted Benzoic Acid Analogues with Enhanced Potency and Selectivity

Compound Class Target(s) Key Findings Reference
Substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acids TBK1, IKKε Analogues with IC50 values as low as 210 nM; A-ring substituents found to enhance selectivity for either kinase. nih.gov
2,5-Substituted Benzoic Acids Mcl-1, Bfl-1 Developed dual inhibitors with Ki values of 100 nM, guided by co-crystal structures. nih.gov
Sulfamoyl Benzoic Acids LPA2 Receptor First specific agonists of LPA2, with some analogues showing subnanomolar activity. nih.gov
Peptide-like Derivatives COX-2 Compound 2d identified as a highly effective and selective COX-2 inhibitor (IC50 = 0.08 µM; Selectivity Index = 351.2). nih.gov
4-(3,4,5-Trimethoxyphenoxy) Benzoic Acid Derivatives Cancer Cell Lines Showed potent anticancer activity against various cell lines, including HeLa cells with IC50 as low as 10 µM. preprints.org

Exploration of Novel Biological Targets and Therapeutic Modalities for Amino-Substituted Benzoic Acids

The structural motif of amino-substituted benzoic acid is present in compounds with a wide array of biological activities, suggesting that derivatives of this compound could interact with a diverse range of novel biological targets. Exploring these targets is a critical frontier for expanding their therapeutic potential.

Research into para-aminobenzoic acid (PABA), a structural relative, has revealed potential anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties. mdpi.com This breadth of activity suggests that amino-substituted benzoic acids can modulate multiple biological pathways. For Alzheimer's disease, for example, novel methylene-aminobenzoic acid derivatives have been designed as multi-target inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCA I/II), both of which are implicated in the disease's pathology. sci-hub.se

In oncology, beyond traditional cytotoxic effects, new targets are emerging. Substituted benzoic acids have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov The inflammatory kinases TBK1 and IKKε, linked to obesity and related metabolic disorders, represent another set of non-traditional targets successfully modulated by amlexanox (B1666007), a complex aminobenzoic acid derivative. nih.gov Furthermore, influenza neuraminidase has been identified as a viable target for benzoic acid derivatives in the context of antiviral therapy. researchgate.net

Recent studies have also ventured into the complex network of cellular maintenance. Benzoic acid derivatives isolated from the fungus Bjerkandera adusta were found to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, the two primary protein degradation systems in cells. mdpi.com Modulating this "proteostasis network" is a promising strategy for combating aging and age-related diseases. mdpi.com Another innovative approach involves using benzoic acid derivatives as prodrugs to treat tuberculosis; esters of these acids can diffuse more easily through the mycobacterial cell membrane before being activated. nih.gov

Interdisciplinary Approaches for Compound Discovery and Optimization

The complexity of modern drug discovery necessitates a move away from siloed research toward integrated, interdisciplinary approaches. The future development of this compound analogues will greatly benefit from the convergence of chemistry, biology, computational science, and materials science.

A powerful paradigm is the combination of computational modeling with chemical synthesis and biological evaluation. nih.gov Molecular docking studies, for example, can predict how a designed analogue will bind to its target protein, helping to prioritize which compounds to synthesize. nih.govnih.gov This in silico screening was used effectively in the design of phenylcarbamoylbenzoic acid analogues with antioxidant potential and in rationalizing the high specificity of sulfamoyl benzoic acid agonists for the LPA2 receptor. nih.govnih.gov X-ray crystallography provides empirical validation, offering high-resolution snapshots of the enzyme-inhibitor complex that can guide further design cycles, as was done for influenza neuraminidase inhibitors and amlexanox analogues. nih.govresearchgate.net

The synergy between different disciplines can also lead to novel therapeutic modalities. In the realm of nanomedicine, para-aminobenzoic acid has been used as a building block to create self-assembling, biocompatible, and fluorescent nanoparticles. nih.gov These nanoparticles were functionalized to efficiently deliver short interfering RNA (siRNA) for gene therapy applications, demonstrating a sophisticated merger of organic chemistry and materials science to solve a biological delivery problem. nih.gov Such an approach could be adapted for targeted delivery of this compound-based drugs, enhancing their therapeutic index.

Emerging Methodologies in Synthesis and Computational Chemistry for Complex Molecular Architectures

Advancements in synthetic and computational chemistry are continuously expanding the toolkit available to medicinal chemists, enabling the creation and evaluation of increasingly complex molecules. These emerging methodologies will be pivotal in exploring the full potential of the this compound scaffold.

In chemical synthesis, there is a strong trend towards more efficient and environmentally friendly methods. Microwave-assisted synthesis has emerged as a "green chemistry" approach that can dramatically reduce reaction times, increase yields, and lower the use of hazardous solvents compared to traditional reflux heating methods. chemmethod.comchemmethod.com This technique has been successfully applied to prepare various derivatives of benzoic acid hydrazides and other heterocyclic systems. chemmethod.comchemmethod.com

For constructing complex and diverse molecular libraries, modern catalytic methods are indispensable. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, allow for the precise and regioselective formation of carbon-carbon and carbon-heteroatom bonds. This strategy was used to great effect in the late-stage diversification of amlexanox analogues, enabling the rapid exploration of the chemical space around the core structure. nih.gov Other advanced methods include solid-phase synthesis, which is particularly useful for creating peptide-like structures and combinatorial libraries, as demonstrated in the synthesis of selective COX-2 inhibitors. nih.gov

Computational chemistry continues to evolve, offering more sophisticated tools for drug design. Beyond standard molecular docking, molecular dynamics simulations can provide insights into the dynamic behavior of a ligand within a binding pocket over time. Molecular simulation methods have also been used to investigate the self-association of substituted benzoic acids in solution, which can influence their crystallization and bioavailability. figshare.com These advanced computational techniques, combined with machine learning and artificial intelligence, will accelerate the discovery and optimization of novel this compound derivatives with desired therapeutic properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-amino-5-pyrrolidinobenzoic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves varying reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For benzoic acid derivatives, refluxing in polar aprotic solvents like DMF or DMSO at 80–120°C for 6–12 hours is common. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) can enhance purity . Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (C18 column, 0.1% formic acid in acetonitrile/water mobile phase) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to identify aromatic protons (δ 6.8–7.5 ppm) and pyrrolidine NH/COOH groups (broad signals at δ 10–12 ppm). IR spectroscopy can confirm carboxylic acid (1700–1720 cm1^{-1}) and amine (3300–3500 cm1^{-1}) functionalities .
  • Purity assessment : HPLC-UV (λ = 254 nm) or LC-MS (ESI+ mode) to detect impurities <2% .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in airtight, light-resistant containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the pyrrolidine ring and carboxylic acid moiety. Pre-packaged aliquots in amber vials reduce freeze-thaw degradation. Confirm stability via periodic NMR/HPLC over 6–12 months .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the reactivity of this compound under varying pH conditions?

  • Methodological Answer :

  • Controlled pH studies : Perform kinetic assays in buffered solutions (pH 3–10) to map reactivity trends. Use UV-Vis spectroscopy (200–400 nm) to track protonation/deprotonation of the COOH and NH groups.
  • Cross-validation : Compare results with computational models (DFT calculations for pKa prediction) and replicate experiments in triplicate. Address outliers by adjusting ionic strength or solvent composition .

Q. How can researchers design experiments to probe the role of the pyrrolidine substituent in modulating biological activity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Synthesize analogs with modified pyrrolidine groups (e.g., N-methylation, ring expansion) and evaluate biological activity (e.g., enzyme inhibition assays). Use molecular docking (AutoDock Vina) to predict binding interactions with target proteins.
  • Control experiments : Include unsubstituted benzoic acid derivatives to isolate the pyrrolidine's contribution .

Q. What experimental approaches are recommended for detecting degradation products of this compound under oxidative stress?

  • Methodological Answer :

  • Stress testing : Expose the compound to H2_2O2_2 (3–30 mM) or UV light (254 nm) for 24–72 hours.
  • Degradation profiling : Use LC-HRMS (Q-TOF) to identify fragments (e.g., m/z corresponding to decarboxylated or ring-opened products). Compare with reference standards or in silico fragmentation tools (e.g., CFM-ID) .

Methodological Notes

  • Synthetic protocols : Avoid aqueous workup unless the compound is confirmed stable to hydrolysis (preliminary pH stability studies required) .
  • Data interpretation : Use statistical tools (e.g., ANOVA for batch-to-batch variability) and adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.